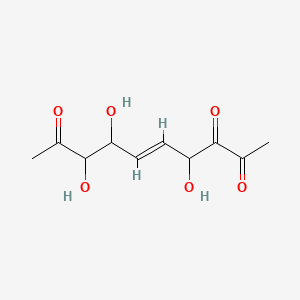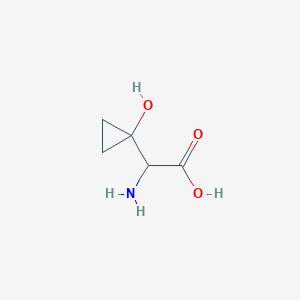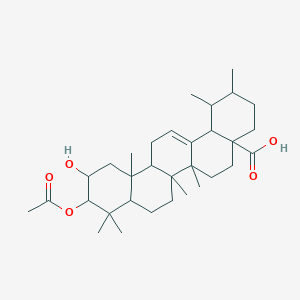
2-Bromo-6-(hydroxymethyl)-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(hydroxymethyl)-4-methylphenol is an organic compound with the molecular formula C8H9BrO2 This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(hydroxymethyl)-4-methylphenol typically involves the bromination of 4-methylphenol (p-cresol) followed by the introduction of a hydroxymethyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 2-position of the phenol ring. The hydroxymethyl group can then be introduced through a formylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Zinc in acetic acid, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-Bromo-6-(carboxymethyl)-4-methylphenol.
Reduction: 2-Hydroxy-6-(hydroxymethyl)-4-methylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s phenolic structure may exhibit antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-Bromo-6-(hydroxymethyl)-4-methylphenol largely depends on its chemical structure and the specific application. In biological systems, the phenolic hydroxyl group can participate in hydrogen bonding and electron donation, potentially interacting with biological targets such as enzymes or receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
2-Bromo-6-(hydroxymethyl)pyridine: Similar in structure but contains a pyridine ring instead of a phenol ring.
4-Bromo-2-(hydroxymethyl)phenol: Similar but with different positions of the bromine and hydroxymethyl groups.
2-Chloro-6-(hydroxymethyl)-4-methylphenol: Contains a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-6-(hydroxymethyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a hydroxymethyl group provides versatility in synthetic applications and potential biological activity.
特性
CAS番号 |
43135-49-5 |
|---|---|
分子式 |
C8H9BrO2 |
分子量 |
217.06 g/mol |
IUPAC名 |
2-bromo-6-(hydroxymethyl)-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-3,10-11H,4H2,1H3 |
InChIキー |
PQNNGCLGAJSAEZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Br)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)

![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12291182.png)
![[5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12291183.png)



![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
